Lipophilicity (LogP) Differentiation: 7-Bromo-2-ethyl vs. Non-Brominated and Non-Ethylated Analogs
The target compound exhibits an XLogP3 of 3.3, representing a significant lipophilicity increase compared to both the non-brominated 2-ethyl analog (LogP 2.41) and the 7-bromo analog lacking the 2-ethyl group (LogP 2.39–2.93) [1][2]. The addition of bromine to the 2-ethyl scaffold increases LogP by approximately 0.9 log units versus the non-halogenated parent, while the combination of 7-bromo and 2-ethyl substituents achieves a LogP that is 0.37–0.91 units higher than the singly substituted 7-bromo analog . This places the target compound closer to the optimal lipophilicity range (LogP 1–5) for CNS drug candidates while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (predicted) |
| Comparator Or Baseline | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1082930-33-3): LogP = 2.41; 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-22-9): LogP = 2.39–2.93 |
| Quantified Difference | ΔLogP = +0.89 vs. 2-ethyl analog; ΔLogP = +0.37 to +0.91 vs. 7-bromo analog |
| Conditions | Predicted values (XLogP3 algorithm); all values sourced from authoritative chemical databases under standard conditions |
Why This Matters
Higher LogP directly influences membrane permeability, protein binding, and pharmacokinetic distribution of derived compounds, making the target compound a preferred starting point for CNS-targeted or intracellular target programs where enhanced passive diffusion is required.
- [1] Kuujia. 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268118-73-5). Computed Properties: XLogP3 3.3. https://www.kuujia.com/cas-1268118-73-5.html View Source
- [2] Ambinter. 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1082930-33-3). LogP: 2.4075. https://www.ambinter.com/molecule/17097654 View Source
